2-Phenyl-4-(pyridin-4-yl)butanenitrile
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Overview
Description
2-Phenyl-4-(pyridin-4-yl)butanenitrile is an organic compound with the molecular formula C16H14N2. It is characterized by a phenyl group attached to a butanenitrile chain, which also contains a pyridin-4-yl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyridin-4-yl)butanenitrile typically involves the reaction of 4-bromopyridine with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(pyridin-4-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Phenyl-4-(pyridin-4-yl)butanenitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(pyridin-4-yl)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinyl and phenyl groups can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(pyridin-2-yl)butanenitrile
- 2-Phenyl-4-(pyridin-3-yl)butanenitrile
- 2-Phenyl-4-(pyridin-4-yl)butanenitrile
Uniqueness
This compound is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
CAS No. |
6312-30-7 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-phenyl-4-pyridin-4-ylbutanenitrile |
InChI |
InChI=1S/C15H14N2/c16-12-15(14-4-2-1-3-5-14)7-6-13-8-10-17-11-9-13/h1-5,8-11,15H,6-7H2 |
InChI Key |
GIUOYPFJKRTFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=NC=C2)C#N |
Origin of Product |
United States |
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